{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine
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Overview
Description
This compound is a tertiary amine, which can be described as a methyl group substituted by an amino group . It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 2S,4S configuration indicates the stereochemistry of the molecule .
Molecular Structure Analysis
The molecular formula of this compound is C8H18N2O . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 2S,4S configuration indicates the stereochemistry of the molecule .Scientific Research Applications
Synthesis and Intermediate Compounds
Synthesis of Related Compounds : The compound is closely related to N-methylpyrrolidinium cation, a key intermediate in the synthesis of compounds like methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, which are important biosynthetic intermediates for tropane alkaloids (Ma, Huang, Yang, Liu, Hu, & Huang, 2020).
Synthetic Applications : This compound is part of a broader group of pyrrolidine derivatives used in organic synthesis, demonstrating its utility in creating complex molecular structures, such as the synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine (Evans, 2007).
Biological and Medicinal Research
Inhibitor Research : One study details the development of PARP inhibitors for cancer treatment that involve compounds structurally similar to "{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine". These inhibitors show potent activity against PARP enzymes and are explored for clinical applications (Penning et al., 2009).
Neuroleptic Activity : In the field of neuropharmacology, benzamides of N,N-disubstituted ethylenediamines and 1-substituted 3-aminopyrrolidines have been synthesized and evaluated for their neuroleptic properties. The structural similarity to "this compound" underscores the compound's relevance in synthesizing potential neuroleptics (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Chemical and Structural Studies
Crystal Structure Analysis : The compound is part of a broader class of pyrrolidine derivatives used in chemical studies such as crystal structure analysis, as seen in the study of bis[bis(methoxycarbimido)aminato]copper(II) 1-methylpyrrolidin-2-one disolvate, where its derivatives are analyzed for their structural properties (Chippindale, Bilbé, & Hibble, 2009).
Reactivity and Mechanism Studies : The compound's derivatives are also used in studying reaction mechanisms and kinetics. For example, the study of the kinetics and mechanism of transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-one-3-yl]-N-methyl-isothiuronium bromide provides insights into reaction processes in organic chemistry (Sedlák, Hanusek, Hejtmánková, & Kašparová, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theGlutamate receptor ionotropic, kainate 2 .
Biochemical Pathways
Compounds with similar structures have been implicated in thealternative pathway (AP) of the complement system , which plays a key role in the pathogenesis of several human diseases .
Properties
IUPAC Name |
1-[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9-5-7-4-8(11-3)6-10(7)2/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGRNRCRPCDFOF-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909294-96-7 |
Source
|
Record name | {[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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